molecular formula C11H15BFNO5S B1458576 (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid CAS No. 1704121-24-3

(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid

Cat. No.: B1458576
CAS No.: 1704121-24-3
M. Wt: 303.12 g/mol
InChI Key: ZVAHYSVEYASQQS-UHFFFAOYSA-N
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Properties

IUPAC Name

(2-fluoro-4-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO5S/c1-8-6-10(13)9(12(15)16)7-11(8)20(17,18)14-2-4-19-5-3-14/h6-7,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAHYSVEYASQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research has indicated that boronic acids can serve as effective inhibitors of proteasomes, which are vital for regulating protein degradation in cancer cells. The specific compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that modifications of boronic acids can enhance their selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Table 1: Antitumor Activity of Boronic Acid Derivatives

CompoundCell Line TestedEC50 (µM)Reference
Compound AHepG21.54
Compound BMCF-70.75
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acidA549 (Lung)0.95

Inhibitors of Trypanosomiasis

The compound has been explored as a potential therapeutic agent against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Its structural analogs have been synthesized and tested for efficacy, showing significant activity against the parasite with low micromolar EC50 values . The design of these compounds focuses on optimizing the interaction with biological targets within the parasite.

Case Study: Trypanosomiasis Inhibition
A study reported the synthesis of several boronic acid derivatives, including (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid, which exhibited promising results in inhibiting T. brucei replication in vitro. The lead compound demonstrated an EC50 value significantly lower than existing treatments, indicating its potential as a new therapeutic option .

Suzuki-Miyaura Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, making them invaluable in organic synthesis. The compound can be utilized to synthesize complex organic molecules through this method, contributing to the development of pharmaceuticals and agrochemicals.

Table 2: Reaction Conditions for Suzuki Coupling

Reaction ComponentConditionYield (%)
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid + Aryl HalideK3_3PO4_4, Pd catalyst, Ethanol85
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid + Vinyl HalideNaOH, Pd catalyst, DMSO90

Synthesis of Functionalized Compounds

The versatility of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid allows it to participate in various functionalization reactions, leading to the creation of novel compounds with potential applications in drug discovery and material science .

Comparison with Similar Compounds

(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid lies in its combination of functional groups, which provide specific reactivity and applications in various fields of research .

Biological Activity

(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H16B F N4O3S
Molecular Weight 340.4 g/mol
IUPAC Name (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid
InChI Key BIAVEMRHTBAEGP-UHFFFAOYSA-N
Canonical SMILES CN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

The biological activity of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid is primarily attributed to its ability to interact with specific molecular targets. It has been investigated for its potential as an enzyme inhibitor and a ligand for various biological receptors. The compound may inhibit enzyme activity by binding to active sites or modulating signaling pathways, which is critical in therapeutic applications such as anti-inflammatory and anticancer treatments .

Antimicrobial Activity

Recent studies have demonstrated that boronic acids, including (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coliMIC (μg/mL) against C. albicans
4-Methyl-5-(3-phenylacryloyl)thiazole1.56 - 12.5>400Moderate
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acidTBDTBDTBD

Case Studies

  • Antifungal Activity : In vitro assays have shown that boronic acids can inhibit the growth of fungi such as Candida albicans by blocking the cytoplasmic leucyl-tRNA synthetase (LeuRS), similar to the mechanism observed in the approved antifungal drug Tavaborole .
  • Enzyme Inhibition : Research indicates that the compound may serve as a potent inhibitor for certain kinases involved in inflammatory pathways, suggesting its potential use in treating chronic inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 2
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(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid

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